molecular formula C15H19NO B14183781 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde CAS No. 919119-58-7

3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde

Cat. No.: B14183781
CAS No.: 919119-58-7
M. Wt: 229.32 g/mol
InChI Key: KESGLNYMPCKAJV-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde is a complex organic compound that belongs to the family of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is a derivative of tropane alkaloids, which are known for their wide array of biological activities .

Preparation Methods

The synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde involves its interaction with specific molecular targets and pathways. Due to its structural similarity to tropane alkaloids, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde can be compared to other similar compounds, such as 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane-8-carbaldehyde . These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

919119-58-7

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde

InChI

InChI=1S/C15H19NO/c17-11-15-13-6-7-14(15)10-16(9-13)8-12-4-2-1-3-5-12/h1-5,11,13-15H,6-10H2

InChI Key

KESGLNYMPCKAJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1C2C=O)CC3=CC=CC=C3

Origin of Product

United States

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